N-(2,4-dimethoxyphenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide
Description
N-(2,4-dimethoxyphenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 2,4-dimethoxyphenyl group attached to the acetamide nitrogen and a 2-hydroxy-4,5-dihydro-3H-1-benzazepine moiety linked via a sulfanyl bridge. The benzazepine ring, a seven-membered heterocycle, distinguishes this compound from triazole- or pyrazole-based analogs, possibly affecting its pharmacokinetic and pharmacodynamic profiles .
Properties
Molecular Formula |
C20H22N2O4S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H22N2O4S/c1-25-14-8-9-16(17(11-14)26-2)21-19(23)12-27-18-10-7-13-5-3-4-6-15(13)22-20(18)24/h3-6,8-9,11,18H,7,10,12H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
PMHQHPGABXFFSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2CCC3=CC=CC=C3NC2=O)OC |
Origin of Product |
United States |
Biological Activity
N-(2,4-Dimethoxyphenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a benzazepine moiety and a sulfanyl group, contributing to its diverse biological properties. The chemical formula is represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies indicate that it may act as an inhibitor of specific enzymes and receptors involved in neurological and inflammatory pathways.
Enzyme Inhibition
Research has demonstrated that compounds with similar structures exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the regulation of neurotransmitter levels in the brain. For instance, related compounds showed IC50 values indicating effective inhibition:
| Compound | IC50 (AChE) | IC50 (BChE) |
|---|---|---|
| Compound A | 1.90 µM | 0.084 µM |
| Compound B | 0.50 µM | 0.020 µM |
These findings suggest that this compound may similarly inhibit these enzymes, potentially leading to therapeutic effects in conditions such as Alzheimer's disease.
Antioxidant Activity
The compound's structure also suggests potential antioxidant properties. Studies have shown that related compounds can scavenge free radicals and reduce oxidative stress markers in vitro.
Neuroprotective Properties
The neuroprotective effects of this compound are hypothesized to arise from its ability to inhibit cholinesterases and reduce oxidative stress. This dual action may help mitigate neuronal damage associated with neurodegenerative diseases.
Anti-inflammatory Activity
Given the presence of the sulfanyl group, the compound may exhibit anti-inflammatory properties by modulating inflammatory cytokines or inhibiting pathways such as NF-kB.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Study on Cholinesterase Inhibition : A study demonstrated that compounds structurally related to benzazepines significantly inhibited AChE and BChE activities in vitro, suggesting a potential mechanism for cognitive enhancement in Alzheimer’s models .
- Antioxidant Studies : Another research highlighted the antioxidant capacity of similar compounds through assays measuring their ability to reduce lipid peroxidation and scavenge free radicals .
- In Vivo Efficacy : Animal models treated with related benzazepine derivatives showed improved cognitive function and reduced markers of neuroinflammation, indicating potential therapeutic applications for cognitive disorders .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s structural analogs vary in three critical regions:
Substituents on the acetamide nitrogen : Electron-withdrawing (e.g., Cl) vs. electron-donating (e.g., OCH₃) groups.
Heterocyclic component : Benzazepine vs. triazole or pyrazole rings.
Sulfanyl-linked groups : Variations in ring size and substituents.
Comparative Analysis
Substituent Effects on the Aromatic Ring
- Target Compound : The 2,4-dimethoxyphenyl group introduces polarity and hydrogen-bonding capacity, likely enhancing aqueous solubility compared to chloro-substituted analogs .
- Molecular weight = 360.86 g/mol .
- N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide () : A 2-chlorophenyl substituent combines steric hindrance and electronic effects, which may alter receptor binding .
Heterocyclic Component
- However, larger ring size may reduce bioavailability .
- Triazole Derivatives () : 4H-1,2,4-triazol-3-yl rings are smaller and more planar, facilitating π-π stacking interactions. For example, triazole-based compounds in demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium .
Data Table: Structural and Functional Comparison
*Estimated based on molecular formula (C₁₉H₂₀N₂O₄S).
†Range inferred from triazole analogs in .
‡Estimated from substituents in .
Research Implications and Limitations
- Structural Insights : The target compound’s benzazepine ring and dimethoxy groups offer unique opportunities for optimizing solubility and target affinity.
- Limitations : Direct biological data for the target compound is absent; comparisons rely on structural analogs. Further crystallographic studies (e.g., using SHELX programs ) are needed to confirm hydrogen-bonding patterns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
